molecular formula C21H24N2O4 B7840109 (2S)-2-azaniumyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

(2S)-2-azaniumyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

Cat. No.: B7840109
M. Wt: 368.4 g/mol
InChI Key: RAQBUPMYCNRBCQ-IBGZPJMESA-N
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Description

(2S)-2-azaniumyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate is a compound known for its role in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often used as a protecting group in peptide synthesis due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction results in the formation of the Fmoc-protected lysine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Mechanism of Action

The primary mechanism of action of (2S)-2-azaniumyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-azaniumyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate is unique due to its specific structure, which includes the Fmoc protecting group and the lysine backbone. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis compared to other protecting groups .

Properties

IUPAC Name

(2S)-2-azaniumyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQBUPMYCNRBCQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-28-2
Record name N′-Fmoc-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84624-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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